molecular formula C9H15BO2 B2568506 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane CAS No. 347389-75-7

4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane

Cat. No.: B2568506
CAS No.: 347389-75-7
M. Wt: 166.03
InChI Key: FDQYQNRFYLSJOP-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is a boronic ester that features a dioxaborolane ring with a propynyl substituent. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane can be synthesized through the reaction of 2-butyne-1,4-diol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

    Hydroboration: It can undergo hydroboration reactions with alkenes to form organoboranes, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Palladium Catalysts: Such as palladium acetate or palladium chloride.

    Bases: Common bases include potassium carbonate, sodium hydroxide, and cesium carbonate.

    Solvents: Tetrahydrofuran, toluene, and dimethylformamide are frequently used.

Major Products:

    Biaryls: Formed through Suzuki-Miyaura cross-coupling.

    Organoboranes: Resulting from hydroboration reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound is employed in the development of bioconjugates and probes for biological imaging and diagnostics.

    Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Used in the production of advanced materials and fine chemicals.

Mechanism of Action

The primary mechanism of action for 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically the halide substrates, and the pathways involve palladium-catalyzed cycles.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(1-buten-1-YL)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(1-ethynyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(1-phenyl)-1,3,2-dioxaborolane

Uniqueness: 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane is unique due to its propynyl group, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in synthesizing compounds with specific structural and electronic properties.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-prop-1-ynyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQYQNRFYLSJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347389-75-7
Record name 4,4,5,5-tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane
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